Cas no 347-54-6 (5-Fluorosalicylaldehyde)

5-Fluorosalicylaldehyde is a fluorinated derivative of salicylaldehyde, characterized by the presence of a fluorine atom at the 5-position of the aromatic ring. This modification enhances its reactivity and selectivity in organic synthesis, particularly in the formation of Schiff bases, chelating ligands, and heterocyclic compounds. The electron-withdrawing effect of the fluorine atom improves its utility in cross-coupling reactions and coordination chemistry. It is commonly employed as a building block in pharmaceuticals, agrochemicals, and material science due to its stability and versatile functional groups. The compound's crystalline form and well-defined melting point ensure consistent performance in laboratory and industrial applications.
5-Fluorosalicylaldehyde structure
5-Fluorosalicylaldehyde structure
商品名:5-Fluorosalicylaldehyde
CAS番号:347-54-6
MF:C7H5FO2
メガワット:140.1118
MDL:MFCD01090997
CID:36961
PubChem ID:24874544

5-Fluorosalicylaldehyde 化学的及び物理的性質

名前と識別子

    • 5-Fluoro-2-hydroxybenzaldehyde
    • 5-FLUOROSALICYLALDEHYDE
    • 5-Fluoro-2-Hydroxybenzaldehyde 5-Fluoro Salicylic Aldehyde
    • 5-FluoroSalicylicAldehyde
    • 2-hydroxy-5-fluorobenzaldehyde
    • 4-fluoro-2-formylphenol
    • 5-fluoro-2-hydroxy-benzaldehyde
    • 5-fluorosalicyclaldehyde
    • Benzaldehyde, 5-fluoro-2-hydroxy-
    • PubChem1444
    • 5-fluoro salicylaldehyde
    • 5-?Fluorosalicylaldehyde
    • KSC492M4T
    • BEN210
    • 5-fluoro-2-hydroxy benzaldehyde
    • 2-hydroxy-5-fluoro-benzaldehyde
    • FDUBQNUDZOGOFE-UHFFFAOYSA-
    • FDUBQNUDZOGOFE-UHFFFAOYSA-N
    • Z415638796
    • DTXSID50371994
    • InChI=1/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
    • AC-1255
    • BCP18438
    • AKOS000346037
    • 347-54-6
    • A822384
    • 5-fluoranyl-2-oxidanyl-benzaldehyde
    • EN300-50297
    • FT-0631996
    • CS-W007331
    • Q-102838
    • AM20040233
    • A6097
    • 5-Fluorosalicylaldehyde, 97%
    • MFCD01090997
    • F0574
    • HY-W007331
    • SCHEMBL117649
    • SY003760
    • PS-9053
    • STL112266
    • 5-Fluorosalicylaldehyde
    • MDL: MFCD01090997
    • インチ: 1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
    • InChIKey: FDUBQNUDZOGOFE-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C(C([H])=O)C=1[H])O[H]

計算された属性

  • せいみつぶんしりょう: 140.02700
  • どういたいしつりょう: 140.027
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 37.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 4

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.35
  • ゆうかいてん: 82.0 to 86.0 deg-C
  • ふってん: 56°C/1mmHg(lit.)
  • フラッシュポイント: 79.2℃
  • 屈折率: 1.531
  • PSA: 37.30000
  • LogP: 1.34380
  • かんど: Air Sensitive
  • ようかいせい: 使用できません

5-Fluorosalicylaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • セキュリティ用語:S26;S36
  • ちょぞうじょうけん:Store at room temperature

5-Fluorosalicylaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

5-Fluorosalicylaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
43844-5g
5-Fluorosalicylaldehyde, 98+%
347-54-6 98+%
5g
¥6430.00 2023-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1030341-500g
5-Fluorosalicylaldehyde
347-54-6 98%
500g
¥5749.00 2024-05-17
Chemenu
CM252379-100g
5-Fluoro-2-hydroxybenzaldehyde
347-54-6 95+%
100g
$206 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F73070-25g
5-Fluoro-2-hydroxybenzaldehyde
347-54-6 97%
25g
¥215.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F73070-100g
5-Fluoro-2-hydroxybenzaldehyde
347-54-6
100g
¥1156.0 2021-09-09
Apollo Scientific
PC5683-5g
5-Fluoro-2-hydroxybenzaldehyde
347-54-6
5g
£13.00 2024-05-24
Enamine
EN300-50297-100.0g
5-fluoro-2-hydroxybenzaldehyde
347-54-6 95%
100g
$318.0 2023-05-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1300-100G
5-fluoro-2-hydroxybenzaldehyde
347-54-6 97%
100g
¥ 1,036.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1300-250G
5-fluoro-2-hydroxybenzaldehyde
347-54-6 97%
250g
¥ 2,488.00 2023-04-13
Enamine
EN300-50297-10.0g
5-fluoro-2-hydroxybenzaldehyde
347-54-6 95%
10g
$48.0 2023-05-05

5-Fluorosalicylaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonium thiocyanate ,  Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ;  10 h, rt
リファレンス
Thiocyanate radical mediated dehydration of aldoximes with visible light and air
Ban, Yong-Liang; et al, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  30 min, rt
1.2 1 h, rt → reflux
2.1 Reagents: Ammonium thiocyanate ,  Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ;  10 h, rt
リファレンス
Thiocyanate radical mediated dehydration of aldoximes with visible light and air
Ban, Yong-Liang; et al, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704

5-Fluorosalicylaldehyde Raw materials

5-Fluorosalicylaldehyde Preparation Products

5-Fluorosalicylaldehyde 関連文献

5-Fluorosalicylaldehydeに関する追加情報

Introduction to 5-Fluorosalicylaldehyde (CAS No. 347-54-6)

5-Fluorosalicylaldehyde, with the chemical formula C₇H₅FO₂ and CAS number 347-54-6, is a fluorinated derivative of salicylaldehyde. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural properties and potential biological activities. The introduction of a fluorine atom at the para position relative to the aldehyde group in salicylaldehyde introduces unique electronic and steric effects, which can modulate its reactivity and biological interactions. This introduction delves into the chemical properties, synthetic pathways, and recent applications of 5-Fluorosalicylaldehyde, emphasizing its role in modern drug discovery and development.

The structural motif of 5-Fluorosalicylaldehyde consists of a benzene ring substituted with a hydroxyl group at the ortho position to the aldehyde group, and a fluorine atom at the para position. This configuration imparts a balance of polarizability and electrophilicity, making it a valuable intermediate in organic synthesis. The aldehyde functionality serves as a reactive site for various chemical transformations, including condensation reactions, nucleophilic additions, and Schiff base formations. These reactions are pivotal in constructing more complex molecules, particularly in the synthesis of heterocyclic compounds that exhibit pharmacological activity.

In terms of physicochemical properties, 5-Fluorosalicylaldehyde typically appears as a white to off-white crystalline solid with moderate solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of the fluorine atom enhances its lipophilicity compared to its parent compound, salicylaldehyde, which can influence its absorption and distribution profiles when used in biological systems. This property makes it an attractive candidate for designing prodrugs or drug formulations that require improved bioavailability.

The synthesis of 5-Fluorosalicylaldehyde can be achieved through multiple pathways. One common approach involves the direct fluorination of salicylaldehyde using fluorinating agents such as hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST). Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the fluorine atom selectively at the desired position. These synthetic strategies highlight the compound's adaptability in different chemical frameworks, allowing chemists to tailor its structure for specific applications.

Recent research has highlighted the potential of 5-Fluorosalicylaldehyde as a key intermediate in the development of novel therapeutic agents. Its ability to act as a precursor for biologically active molecules has been explored in several pharmacological contexts. For instance, derivatives of 5-Fluorosalicylaldehyde have been investigated for their antimicrobial properties, with some studies suggesting efficacy against resistant bacterial strains. The fluorine atom's ability to enhance binding affinity has been particularly noted in these applications.

In addition to antimicrobial applications, 5-Fluorosalicylaldehyde has shown promise in the field of anticancer research. Researchers have synthesized various analogs derived from this compound and evaluated their cytotoxic effects on cancer cell lines. Preliminary findings indicate that certain derivatives exhibit selective toxicity towards tumor cells while maintaining lower toxicity towards normal cells. This selective action is attributed to the modulation of enzyme targets by the fluorine substituent, which can disrupt critical metabolic pathways in cancer cells.

The compound's utility extends beyond antimicrobial and anticancer applications. It has been utilized in the synthesis of fluorescent probes for bioimaging studies, where its structural features allow for precise targeting and visualization of biological markers. Furthermore, 5-Fluorosalicylaldehyde serves as a scaffold for developing kinase inhibitors, which are essential in treating chronic inflammatory diseases and cancers. The aldehyde group provides a site for covalent bonding with kinase substrates or inhibitors, enhancing drug-receptor interactions.

The impact of fluorine substitution on pharmacokinetic properties has also been extensively studied. Fluoroaromatic compounds are known for their improved metabolic stability and extended half-lives compared to their non-fluorinated counterparts. This characteristic is particularly advantageous in drug development, where long-lasting therapeutic effects are often desired. 5-Fluorosalicylaldehyde leverages this property by serving as a precursor for drugs that require sustained activity within biological systems.

Advances in computational chemistry have further enhanced the understanding of 5-Fluorosalicylaldehyde's interactions with biological targets. Molecular docking studies have been conducted to predict binding affinities and identify potential drug candidates derived from this compound. These simulations provide valuable insights into how structural modifications can optimize biological activity, guiding experimental design and accelerating drug discovery efforts.

The future prospects of 5-Fluorosalicylaldehyde are promising, with ongoing research exploring new synthetic methodologies and therapeutic applications. Innovations in green chemistry aim to develop more sustainable routes for producing this compound without compromising yield or purity. Additionally, interdisciplinary approaches combining organic chemistry with bioinformatics are expected to uncover novel uses for derivatives of 5-Fluorosalicylaldehyde, further expanding its role in pharmaceuticals.

In conclusion,5-Fluorosalicylaldehyde (CAS No. 347-54-6) is a multifaceted compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structural features enable diverse applications across various therapeutic areas, from antimicrobial agents to anticancer drugs and bioimaging probes. As research continues to uncover new synthetic strategies and biological functions,5-Fluorosalicylaldehyde is poised to remain at the forefront of drug discovery efforts.

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